N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-propylbenzenesulfonamide
Description
N-(1-Propionyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-propylbenzenesulfonamide is a synthetic compound featuring a tetrahydroquinoline (THQ) core substituted at the 1-position with a propionyl group and at the 7-position with a 4-propylbenzenesulfonamide moiety. The THQ scaffold is a privileged structure in medicinal chemistry, often associated with modulation of enzyme activity (e.g., carbonic anhydrases) and receptor binding (e.g., opioid receptors) .
Properties
IUPAC Name |
N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)-4-propylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-3-6-16-8-12-19(13-9-16)27(25,26)22-18-11-10-17-7-5-14-23(20(17)15-18)21(24)4-2/h8-13,15,22H,3-7,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMXRLNRDWHZKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)CC)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-propylbenzenesulfonamide typically involves the following steps:
Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic amine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Propionyl Group: The propionyl group can be introduced via acylation using propionyl chloride in the presence of a base such as pyridine.
Sulfonamide Formation: The final step involves the reaction of the tetrahydroquinoline derivative with 4-propylbenzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-propylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of tetrahydroquinoline derivatives with reduced functional groups.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-propylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-propylbenzenesulfonamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key structural analogs and their distinguishing features:
Biological Activity
N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-propylbenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides and amides. Its unique structural features suggest significant potential for biological activity, particularly in medicinal chemistry. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C21H27N3O5S
- Molecular Weight : Approximately 465.6 g/mol
- CAS Number : 946353-11-3
Structural Features
The compound features:
- A sulfonamide group , which is known for its ability to modulate various biological pathways.
- A tetrahydroquinoline moiety , often associated with diverse pharmacological properties.
The biological activity of this compound is hypothesized to involve interactions with specific biological targets such as enzymes or receptors. Research indicates that compounds with similar structures may inhibit enzymes involved in metabolic pathways or act as modulators for receptor activity.
Potential Mechanisms:
- Enzyme Inhibition : Similar sulfonamide derivatives have shown the ability to inhibit key enzymes in metabolic pathways.
- Receptor Modulation : The tetrahydroquinoline structure may interact with various receptors implicated in disease pathways.
Pharmacological Studies
Recent studies have highlighted the potential therapeutic applications of this compound in treating autoimmune diseases and other conditions. For instance, a related study demonstrated that tetrahydroquinoline derivatives exhibit significant efficacy in mouse models for autoimmune diseases through modulation of Th17 cells and RORγt receptors .
Case Study 1: Autoimmune Disease Treatment
A study focused on 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline derivatives showed promising results in treating psoriasis and rheumatoid arthritis. The lead compound exhibited superior bioavailability compared to existing treatments, indicating its potential as a therapeutic agent for Th17-mediated autoimmune diseases .
Case Study 2: Anticonvulsant Activity
Research involving a series of tetrahydroisoquinolinyl compounds identified several derivatives with high affinity and anticonvulsant activity in animal models. These findings suggest that modifications to the tetrahydroquinoline structure can enhance pharmacological effects .
Synthesis Pathway
The synthesis of this compound typically involves multiple steps:
- Formation of the Tetrahydroquinoline Core : Using appropriate precursors and reaction conditions (e.g., solvents like dichloromethane).
- Sulfonamide Formation : Coupling reactions to introduce the sulfonamide moiety.
Stability and Reactivity
Stability studies indicate that this compound maintains its integrity under various pH levels and thermal conditions. Its reactivity profile suggests potential interactions with nucleophiles or electrophiles typical for sulfonamides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
